![molecular formula C19H14Cl2O3 B11159350 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159350.png)
8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C19H14Cl2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chlorochromen-4-one and 4-chlorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Steps: The 8-chlorochromen-4-one is reacted with 4-chlorobenzyl alcohol in the presence of the base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
The compound 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a member of the chromenone class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
- Molecular Formula : C19H14ClO3
- Molecular Weight : 344.77 g/mol
- IUPAC Name : this compound
- InChI Key : GFYFLMVUOBKPAW-UHFFFAOYSA-N
Property | Value |
---|---|
Melting Point | Not available |
Solubility | Soluble in organic solvents |
LogP (octanol-water partition coefficient) | Not available |
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that the compound can induce apoptosis in cancer cells, possibly by activating caspase pathways.
Case Studies and Research Findings
-
Neuroprotective Effects
- A study demonstrated that the compound reduced oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
-
Anticancer Activity
- In vitro studies on breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
-
Anti-inflammatory Properties
- Research indicated that the compound inhibited the expression of IL-6 and TNF-alpha in macrophages stimulated with LPS, highlighting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C19H14Cl2O3 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
8-chloro-7-[(4-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H14Cl2O3/c20-12-6-4-11(5-7-12)10-23-18-9-17-15(8-16(18)21)13-2-1-3-14(13)19(22)24-17/h4-9H,1-3,10H2 |
InChI Key |
WUNLTBDVCIQYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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